molecular formula C19H23NO2 B13041997 3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol

3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol

Cat. No.: B13041997
M. Wt: 297.4 g/mol
InChI Key: GCPYMRLAZUYXLA-UHFFFAOYSA-N
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Description

3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of an aryl halide with an appropriate nucleophile. The reaction conditions typically include the use of a strong base and a polar aprotic solvent to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve the Hock process, which is a well-known method for producing phenols. This process involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Eugenol: A phenolic compound with similar antimicrobial and antioxidant properties.

    Thymol: Another phenolic compound known for its antiseptic and antifungal activities.

    Carvacrol: A phenol with potent antimicrobial effects.

Uniqueness

3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol is unique due to its specific structural features, such as the allyl and hydroxyphenethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

3-[2-[2-(4-hydroxyphenyl)ethyl-prop-2-enylamino]ethyl]phenol

InChI

InChI=1S/C19H23NO2/c1-2-12-20(13-10-16-6-8-18(21)9-7-16)14-11-17-4-3-5-19(22)15-17/h2-9,15,21-22H,1,10-14H2

InChI Key

GCPYMRLAZUYXLA-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CCC1=CC=C(C=C1)O)CCC2=CC(=CC=C2)O

Origin of Product

United States

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